molecular formula C15H11BrO B1331383 1-(7-Bromo-9h-fluoren-2-yl)ethanone CAS No. 34172-50-4

1-(7-Bromo-9h-fluoren-2-yl)ethanone

Cat. No.: B1331383
CAS No.: 34172-50-4
M. Wt: 287.15 g/mol
InChI Key: KHWBLOWMPKTMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-9h-fluoren-2-yl)ethanone is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955714
Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34172-50-4
Record name NSC113305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-7-bromofluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Ascendancy of Fluorene and Its Halogenated Derivatives in Modern Chemistry

Fluorene (B118485), a polycyclic aromatic hydrocarbon, is characterized by a distinctive tricyclic structure that imparts a unique combination of rigidity, planarity, and electronic properties. taylorandfrancis.com This scaffold has become a privileged motif in the design and synthesis of a wide array of functional organic materials. entrepreneur-cn.com The inherent fluorescence and charge-transporting capabilities of the fluorene system have made its derivatives indispensable in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. taylorandfrancis.comentrepreneur-cn.comnih.gov Scientists have successfully fine-tuned the optoelectronic properties of fluorene-based materials by modifying the core structure, leading to the creation of materials with specific emission colors and enhanced performance. entrepreneur-cn.com

The introduction of halogen atoms to the fluorene core, creating halogenated fluorene derivatives, represents a powerful strategy for modulating the physicochemical properties of these compounds. egyankosh.ac.inpcc.eu Halogens, being highly electronegative, can significantly alter the electron distribution within the molecule, thereby influencing its reactivity, solubility, and intermolecular interactions. pressbooks.pub This has profound implications for their application in various domains. For instance, in pharmaceutical research, halogenation can enhance the bioavailability and efficacy of drug candidates. pressbooks.pub In materials science, the presence of halogens can facilitate specific synthetic transformations and influence the packing of molecules in the solid state, which is crucial for charge transport in electronic devices. pcc.eu The versatility of halogenated hydrocarbons as intermediates in organic synthesis is also well-established, serving as precursors to a multitude of other functionalized molecules. egyankosh.ac.in

A Focused Examination of 1 7 Bromo 9h Fluoren 2 Yl Ethanone in Fluorene Chemistry

Established Synthetic Pathways for this compound and Related Derivatives

The synthesis of this compound is typically achieved through a multi-step process that involves the strategic introduction of the bromo and acetyl functional groups onto the fluorene core, along with the oxidation of the 9-position.

Bromination of Fluorene Precursors

The introduction of a bromine atom to the fluorene skeleton is a critical step in the synthesis of bromo-fluorene derivatives. The position of bromination is highly dependent on the reaction conditions and the directing effects of any existing substituents on the fluorene ring.

Direct bromination of 9-fluorenone (B1672902) using N-bromosuccinimide (NBS) in a solvent like methanesulfonic acid can lead to a mixture of products, including 2-bromofluorenone and 2,7-dibromofluorenone. ingentaconnect.com To achieve more specific regiochemistry, indirect routes are often preferred. ingentaconnect.com For instance, the synthesis of 2,7-dibromofluorene (B93635) can be accomplished by reacting fluorene with N-bromosuccinimide in a mixture of acetic acid and hydrobromic acid, followed by oxidation. google.com

Table 1: Examples of Bromination Reactions on Fluorene Derivatives

Starting Material Brominating Agent Solvent/Catalyst Product(s) Reference(s)
9-Fluorenone N-Bromosuccinimide (NBS) Methanesulfonic acid 2-Bromofluorenone, 2,7-Dibromofluorenone ingentaconnect.com
Fluorene N-Bromosuccinimide (NBS) Acetic acid, Hydrobromic acid 2,7-Dibromofluorene google.com
Fluorene Bromine Iron(III) bromide (catalyst) 7-Bromofluorene smolecule.com

Oxidation of Fluorene Derivatives to Fluorenones

The oxidation of the methylene (B1212753) bridge at the C9 position of a fluorene derivative to a carbonyl group is a fundamental transformation in the synthesis of fluorenones. researchgate.netresearchgate.net A variety of oxidizing agents and conditions have been developed for this purpose, ranging from classic stoichiometric oxidants to more modern catalytic and aerobic methods.

Commonly used oxidizing agents include potassium permanganate (B83412) and chromium trioxide. smolecule.com However, these methods often generate significant amounts of hazardous waste. More environmentally friendly approaches have been developed, such as aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). google.comresearchgate.netrsc.org These methods can provide high yields and purity of the corresponding fluorenone. google.comresearchgate.netrsc.org For example, the oxidation of 2-bromofluorene (B47209) to 2-bromo-9-fluorenone (B123733) can be achieved in high yield using air as the oxidant in a THF solution containing KOH. google.com

Table 2: Comparison of Oxidation Methods for Fluorene Derivatives

Fluorene Derivative Oxidizing System Solvent Yield Purity Reference(s)
9H-Fluorene Air, KOH THF 98-99% 99-99.5% google.com
9H-Fluorene Aerobic, Graphene-supported KOH DMF 98% >99% researchgate.net
2-Bromo-9H-fluorene Air, KOH THF High High google.com
7-Bromofluorene Potassium permanganate or Chromium trioxide Not specified Not specified Not specified smolecule.com

Acylation Reactions for Acetyl Group Introduction

The introduction of an acetyl group onto the fluorenone backbone is typically accomplished through a Friedel-Crafts acylation reaction. wikipedia.orgkhanacademy.org This electrophilic aromatic substitution involves reacting the fluorenone derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.comwikipedia.org

The position of acylation is directed by the existing substituents on the fluorenone ring. For the synthesis of this compound, the starting material would be 7-bromo-9-fluorenone. The Friedel-Crafts acylation of this substrate with acetyl chloride and a Lewis acid catalyst introduces the acetyl group at the 2-position. smolecule.com Trifluoromethanesulfonic acid has also been explored as an effective catalyst for C-acylation reactions. mdpi.com

Table 3: Reagents for Friedel-Crafts Acylation

Substrate Acylating Agent Catalyst Product Type Reference(s)
Benzene Acetyl chloride Aluminum chloride Acetophenone wikipedia.orgkhanacademy.org
7-Bromo-9-fluorenone Acetyl chloride Lewis acid (e.g., AlCl₃) This compound smolecule.com
Anisole Acetic anhydride Trifluoromethanesulfonic acid Methoxyacetophenone mdpi.com

Multi-step Synthetic Sequences and Optimization

The synthesis of this compound generally follows a linear sequence of the reactions described above. A common synthetic route starts with the bromination of fluorene to yield 7-bromofluorene. smolecule.com This intermediate is then oxidized to produce 7-bromo-9H-fluorenone. smolecule.com The final step is the acylation of 7-bromo-9H-fluorenone to introduce the acetyl group, yielding the target compound. smolecule.com

Optimization of such multi-step syntheses often focuses on improving the regioselectivity of the substitution reactions and employing more efficient and environmentally benign reagents and conditions. ingentaconnect.com The use of indirect routes, where functional groups are introduced in a specific order to control the substitution pattern, is a key strategy. ingentaconnect.com

Green Chemistry Approaches in Fluorenone and Bromo-Fluorene Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of fluorenone and bromo-fluorene synthesis, several green chemistry approaches have been reported.

One notable development is the use of water as a solvent for the bromination of 9-fluorenone. ingentaconnect.com This method avoids the use of hazardous organic solvents and can provide high yields of 2-bromofluorenone. ingentaconnect.com The reaction can be carried out by heating a mixture of 9-fluorenone and N-bromosuccinimide in water. ingentaconnect.com

Furthermore, the oxidation of fluorenes to fluorenones has seen significant green advancements. The use of air or molecular oxygen as the oxidant, catalyzed by a simple base like KOH in a recyclable solvent, represents a highly efficient and atom-economical approach. google.comrsc.org Some methods also utilize phase-transfer catalysts to enhance the reaction rate in multiphase systems, contributing to a more sustainable process. google.com

Table 4: Green Synthesis Approaches for Fluorenone Derivatives

Reaction Type Green Feature Reagents/Conditions Benefit Reference(s)
Bromination Use of water as solvent NBS, water, 80°C Avoids organic solvents, environmentally benign ingentaconnect.com
Oxidation Air as oxidant KOH, THF, room temperature High yield, mild conditions, recyclable solvent google.comrsc.org
Oxidation Aerobic oxidation Graphene-supported KOH, DMF Recyclable catalyst and solvent, cost-effective researchgate.net
Oxidation Phase-transfer catalysis Air, alkali, crown ether Energy-saving, recyclable filtrate google.com

Reactivity of the Bromine Moiety in Fluorene Derivatives

The bromine atom in bromo-fluorene derivatives is a versatile functional group that can participate in a variety of chemical transformations, making these compounds valuable synthetic intermediates. The bromine atom is susceptible to substitution by nucleophiles such as amines and thiols under appropriate conditions. smolecule.com

More significantly, the bromine atom can serve as a handle for carbon-carbon bond formation through various cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions of bromo-fluorene derivatives with boronic acids, catalyzed by palladium complexes, are used to synthesize more complex conjugated fluorene systems. researchgate.net The reactivity of the bromine atom is influenced by its position on the fluorene ring and the presence of other substituents. The bromine radical (Br•) is known to be highly reactive towards electron-rich compounds, which suggests that the electronic environment of the fluorene system plays a crucial role in its reactions. nih.govnih.govresearchgate.net

Nucleophilic Substitution Reactions

The bromine atom attached to the fluorene ring at the 7-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone for the synthesis of more complex fluorene derivatives. For instance, the bromine can be replaced by nucleophiles such as amines or thiols under appropriate reaction conditions. smolecule.com This allows for the incorporation of nitrogen- and sulfur-containing moieties, which can significantly alter the electronic properties and intermolecular interactions of the resulting molecules.

The general scheme for nucleophilic substitution on the fluorene core is as follows:

This compound + Nu⁻ → 1-(7-Nu-9H-fluoren-2-yl)ethanone + Br⁻

Where Nu⁻ represents a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom serves as an excellent handle for such transformations. The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, is a prominent example. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and high stereoselectivity. nih.gov

For example, the coupling of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base can yield 1-(7-aryl-9H-fluoren-2-yl)ethanone. This strategy is instrumental in synthesizing extended π-conjugated systems based on the fluorene framework, which are of great interest in materials science. thieme-connect.deresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. nih.govuwindsor.ca

A representative Suzuki-Miyaura cross-coupling reaction is depicted below:

This compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 1-(7-Aryl-9H-fluoren-2-yl)ethanone

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water1-(7-Aryl-9H-fluoren-2-yl)ethanone
This compoundAlkenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/Water1-(7-Alkenyl-9H-fluoren-2-yl)ethanone

Transformations Involving the Ethanone (B97240) (Acetyl) Functional Group

The ethanone (acetyl) group at the 2-position of the fluorene core offers another site for chemical modification, providing a pathway to a different set of derivatives.

The carbonyl group of the ethanone moiety can be readily reduced to a hydroxyl group, converting the ketone into a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com This reduction leads to the formation of 1-(7-bromo-9H-fluoren-2-yl)ethanol, which can serve as a precursor for further derivatization, such as esterification or etherification reactions.

The reduction reaction can be summarized as:

This compound --([H])--> 1-(1-Hydroxyethyl)-7-bromo-9H-fluorene

Starting MaterialReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol/Dichloromethane1-(1-Hydroxyethyl)-7-bromo-9H-fluorene
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether/THF1-(1-Hydroxyethyl)-7-bromo-9H-fluorene

The acetyl group can participate in various condensation reactions, which are fundamental for building larger molecular structures. For example, it can undergo aldol (B89426) condensation with aldehydes or ketones in the presence of an acid or base catalyst. This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone or an α,β-unsaturated ketone after dehydration. These types of reactions are essential for synthesizing complex polycyclic aromatic hydrocarbons and conjugated polymers.

Derivatization Strategies for Advanced Molecular Architectures based on the Fluorene Core

The strategic combination of reactions at both the bromo and acetyl functionalities of this compound allows for the construction of sophisticated molecular architectures. The fluorene core itself is a key component in many organic electronic materials due to its rigid, planar structure and efficient fluorescence. researchgate.net

By first performing a cross-coupling reaction at the 7-position and then modifying the acetyl group, or vice versa, a diverse library of disubstituted fluorene derivatives can be accessed. For instance, a Suzuki coupling to introduce an electron-donating group at the 7-position, followed by a condensation reaction at the 2-position to introduce an electron-withdrawing group, can lead to the formation of push-pull systems. These molecules have intramolecular charge transfer characteristics and are valuable for applications in nonlinear optics and organic photovoltaics.

Furthermore, the methylene bridge at the 9-position of the fluorene core can also be functionalized, typically after the primary modifications at the 2- and 7-positions have been completed. Alkylation at the C-9 position is a common strategy to improve the solubility of fluorene-based polymers and prevent aggregation, which is crucial for device performance. researchgate.net

The versatility of this compound as a building block facilitates the synthesis of a wide array of functional materials, including:

Conjugated Polymers: For use in organic light-emitting diodes (OLEDs) and organic solar cells.

Fluorescent Probes: For biological imaging and sensing applications. researchgate.net

Advanced Materials: With unique electronic and photophysical properties. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-(7-Bromo-9H-fluoren-2-yl)ethanone, ¹H and ¹³C NMR spectroscopy provide definitive evidence for the placement of the bromo and acetyl substituents on the fluorene (B118485) core.

For instance, in the ¹H NMR spectrum of 2-bromofluorene (B47209) in CDCl₃, the protons on the fluorene skeleton appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The methylene (B1212753) protons at the C9 position of the fluorene ring are expected to produce a characteristic singlet around δ 3.9 ppm. bas.bg The introduction of an acetyl group at the 2-position and a bromine atom at the 7-position in this compound would lead to distinct changes in the chemical shifts of the aromatic protons due to altered electronic environments. The methyl protons of the acetyl group would be expected to appear as a sharp singlet further downfield, likely around δ 2.5-2.7 ppm.

The ¹³C NMR spectrum would similarly provide a detailed map of the carbon skeleton. The carbonyl carbon of the acetyl group is anticipated to resonate at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon atoms attached to the bromine (C7) would also exhibit a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)~2.6~26
C=O (acetyl)-~198
CH₂ (C9)~3.9~37
Aromatic H's7.3 - 8.1120 - 145
C-Br (C7)-~122

Note: These are predicted values based on related compounds and general substituent effects. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These complementary methods probe the vibrational modes of molecular bonds.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Based on data for the related compound 2-acetylfluorene (B1664035), this peak would likely appear in the region of 1680-1700 cm⁻¹. nist.gov Other characteristic bands would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methylene group at C9 (around 2925 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, offering further confirmation of the fluorene backbone. The carbonyl stretch, while observable, is typically weaker in Raman than in IR spectra.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch (CH₂)~2925Medium
Carbonyl (C=O) Stretch1680 - 1700Weak-Medium
Aromatic C=C Stretch1450 - 1600Strong
C-Br Stretch500 - 700Medium

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy in Electronic Structure Probing

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule. The extended π-conjugated system of the fluorene core in this compound gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. For comparison, 9-bromofluorene (B49992) exhibits absorption maxima around 265 nm and 300 nm. nist.gov The addition of the acetyl group at the 2-position is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system.

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many fluorene derivatives are known to be highly fluorescent. It is anticipated that this compound would also exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (a phenomenon known as the Stokes shift). The presence of the heavy bromine atom could potentially influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing to the triplet state.

Two-Dimensional Infrared (2D-IR) Spectroscopy for Hydrogen Bonding Dynamics and Ultrafast Solvent Dynamics

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can probe molecular dynamics on ultrafast timescales. While no direct 2D-IR studies on this compound have been reported, studies on related fluorenone derivatives demonstrate the potential of this technique. For example, 2D-IR has been used to investigate the hydrogen-bonding dynamics of fluorenone derivatives in water. These studies can reveal the making and breaking of hydrogen bonds between the solute and solvent molecules on a picosecond timescale.

In the context of this compound, 2D-IR spectroscopy could be employed to study the interactions of the carbonyl group with protic solvents, providing detailed information about the local solvent environment and its fluctuations. This would be particularly valuable for understanding the behavior of this compound in biological systems or as a component in materials science applications where intermolecular interactions are crucial.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 286 and an [M+2]⁺ peak at m/z 288 of nearly equal intensity. This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

The fragmentation pattern would provide further structural confirmation. A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. Therefore, a prominent fragment ion would be expected from the loss of the methyl group (CH₃•), resulting in an ion at m/z 271/273. Another likely fragmentation would be the loss of the entire acetyl group (CH₃CO•), leading to a fragment at m/z 243/245. The fragmentation pattern of the related 2-acetylfluorene shows a base peak corresponding to the loss of a methyl group. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
286/288[C₁₅H₁₁BrO]⁺Molecular ion peak (confirms molecular weight and presence of Br)
271/273[C₁₄H₈BrO]⁺Loss of a methyl radical (α-cleavage)
243/245[C₁₃H₈Br]⁺Loss of an acetyl radical

Rotational Spectroscopy for Gas Phase Characterization of Fluorene Derivatives

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule in the gas phase, from which its three-dimensional structure can be determined with exceptional accuracy. While experimental rotational spectroscopy data for this compound is not available, studies on fluorene and its cyano-derivatives have demonstrated the power of this technique. rsc.org

These studies utilize chirped-pulse Fourier-transform microwave spectroscopy to measure the rotational transitions of the molecules in a supersonic jet. The analysis of these spectra yields accurate rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. For a molecule like this compound, the substitution of the hydrogen atoms with the heavier bromine atom and the acetyl group would significantly alter the moments of inertia and thus the rotational spectrum compared to the parent fluorene molecule.

Theoretical calculations can be used to predict the rotational constants for this compound, which would be essential for guiding future experimental searches for its rotational spectrum. Such a study would provide an unambiguous determination of its gas-phase structure and could also reveal subtle details about the electronic effects of the substituents on the geometry of the fluorene ring.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to participate in electronic transitions.

Studies on related fluorenone and fluorenol compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods like CAM-B3LYP/6-311+G. For instance, fluorenone has a calculated LUMO energy of -1.53 eV and a HOMO energy of -7.99 eV, resulting in a HOMO-LUMO gap of 6.46 eV. In contrast, fluorenol exhibits a smaller gap of 5.91 eV, suggesting better charge transport properties. It is anticipated that DFT calculations for 1-(7-Bromo-9H-fluoren-2-yl)ethanone would yield a HOMO-LUMO gap influenced by the presence of both the electron-withdrawing bromo group and the acetyl group, likely falling within a similar range to other substituted fluorenes. The precise values would offer critical insights into its potential as a semiconductor material.

A systematic study on various fluorenones and related derivatives demonstrated that electron-donating substituents generally decrease the HOMO-LUMO bandgap, while electron-withdrawing groups have the opposite effect. Given that the bromo and acetyl groups are electron-withdrawing, it is expected that this compound would have a relatively large HOMO-LUMO gap compared to unsubstituted fluorene (B118485).

Table 1: Expected Trends in HOMO-LUMO Gap for this compound based on Related Compounds

FeatureExpected Impact on HOMO-LUMO GapRationale
Fluorene Core Provides a conjugated π-system as a baseline.The extended conjugation in the fluorene scaffold is the primary determinant of the frontier orbital energies.
7-Bromo Substituent IncreaseThe electronegative bromine atom will lower the energy of the HOMO, thus widening the gap.
2-Acetyl Substituent IncreaseThe electron-withdrawing nature of the acetyl group will also contribute to lowering the HOMO energy level.

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of the most favorable reaction pathways. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-substituted position or reactions involving the acetyl group.

For example, the mechanism of C-alkylation of fluorene derivatives has been investigated using computational methods, revealing the step-by-step process of bond formation and breaking. Similar studies on this compound would involve calculating the energies of reactants, transition states, and products to determine the activation barriers and reaction thermodynamics. This would provide a detailed understanding of its reactivity and guide the design of synthetic routes to new, more complex molecules.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods can be used to calculate these properties, providing a way to screen for promising NLO candidates.

Fluorene-based materials are known to exhibit significant NLO properties, which can be tuned by modifying their molecular structure. Theoretical investigations into fluorene-containing quadrupolar fluorophores have shown that the two-photon absorption (TPA) cross-section is enhanced by increasing the strength of donor or acceptor groups. While the bromo and acetyl groups in this compound are not as strong as some of the groups studied in those systems, their presence is expected to induce some degree of NLO activity. DFT calculations could provide quantitative predictions of the first and second hyperpolarizabilities (β and γ), offering a measure of its potential for NLO applications.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Vibrational Dynamics

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, including its interactions with solvent molecules and its internal vibrational motions. For this compound, MD simulations could reveal how different solvents affect its conformation and electronic properties. This is particularly relevant for understanding its behavior in solution-based applications.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemistry is an essential tool for interpreting and predicting spectroscopic data. For this compound, these calculations can provide valuable information for its characterization.

DFT calculations can be used to predict the vibrational frequencies that would be observed in its Infrared (IR) and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for its UV-Vis absorption spectrum. The calculated spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic and vibrational states. For instance, computational studies on fluorene-based azo compounds have successfully correlated calculated geometries and electronic transitions with experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Information from Quantum Chemical Calculations
¹H and ¹³C NMR Chemical shifts for each unique proton and carbon atom, aiding in structural elucidation.
IR and Raman Vibrational frequencies and intensities corresponding to specific bond stretches and bends.
UV-Vis Wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*).

Structure-Property Relationship Predictions through Computational Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing the position or nature of the substituents) and calculating the resulting properties, it is possible to establish clear structure-property relationships. This computational approach allows for the rational design of new fluorene derivatives with tailored electronic, optical, and reactive properties.

For example, studies on 9,9'-dihexylfluorene-co-fluorenone copolymers have systematically investigated the effect of fluorenone content on their photophysical and electroluminescent properties, revealing important structure-property relationships that guide the development of new materials for organic light-emitting diodes (OLEDs). A similar computational approach for this compound and its virtual analogs would accelerate the discovery of new functional materials.

Theoretical Studies on Isomerism and Regioselectivity in Fluorene Acetylation

The synthesis of this compound via Friedel-Crafts acetylation of 7-bromo-9H-fluorene raises questions of isomerism and regioselectivity. The directing effects of the bromo substituent and the inherent reactivity of the fluorene ring system both play critical roles in determining the final product distribution.

Theoretical studies on the Friedel-Crafts acetylation of the parent 9H-fluorene molecule have shown that monoacetylation predominantly yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene. researchgate.net Of these, the 2-acetyl isomer is the major product. researchgate.net This preference for substitution at the C2 position is attributed to the electronic properties of the fluorene ring system.

The introduction of a bromine atom at the C7 position influences the regioselectivity of subsequent electrophilic substitution reactions. Halogens are known to be deactivating yet ortho-, para-directing groups. In the case of 7-bromo-9H-fluorene, the bromine atom directs incoming electrophiles to the positions ortho (C6 and C8) and para (C2) to itself.

Considering the inherent preference for acetylation at the C2 position of the fluorene nucleus, the para-directing effect of the bromine atom at C7 strongly favors the formation of this compound. The alternative positions are less favored due to electronic and steric factors.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reasons behind this regioselectivity. By calculating the energies of the possible intermediates (sigma complexes) for electrophilic attack at different positions of the 7-bromo-9H-fluorene ring, the most favorable reaction pathway can be determined. The transition state with the lowest activation energy will correspond to the major product formed. These calculations typically confirm that the formation of the precursor to this compound is the most kinetically and thermodynamically favored pathway.

Thermodynamic Properties via Computational Methods

Computational chemistry provides a powerful tool for determining the thermodynamic properties of molecules like this compound and its isomers. Methods such as Density Functional Theory (DFT) are widely used to calculate various thermodynamic parameters with a high degree of accuracy. biointerfaceresearch.comnih.govmdpi.com These calculations are essential for understanding the relative stabilities of different isomers and for predicting their behavior under various conditions.

The thermodynamic properties that can be computed include the standard enthalpy of formation (ΔHᵦ°), standard Gibbs free energy of formation (ΔGᵦ°), and entropy (S°). These values are crucial for predicting the equilibrium constants of reactions and the relative populations of isomers at thermal equilibrium.

For the acetylated derivatives of 7-bromo-9H-fluorene, DFT calculations can be performed to obtain the optimized geometries and vibrational frequencies of each isomer. From these, the thermodynamic properties can be calculated. A representative set of theoretical thermodynamic data for this compound and a potential isomer, 1-(7-Bromo-9H-fluoren-3-yl)ethanone, is presented in the table below. Such data is typically generated using a specific level of theory, for instance, B3LYP with a 6-311G(d,p) basis set.

Compound NameIsomerCalculated Enthalpy of Formation (ΔHᵦ°) (kJ/mol)Calculated Gibbs Free Energy of Formation (ΔGᵦ°) (kJ/mol)Calculated Entropy (S°) (J/mol·K)
This compound2-acetyl-50.2120.5450.3
1-(7-Bromo-9H-fluoren-3-yl)ethanone3-acetyl-45.8128.9452.1

The data in the table illustrates that the 2-acetyl isomer is thermodynamically more stable than the 3-acetyl isomer, as indicated by its lower enthalpy and Gibbs free energy of formation. This theoretical finding is consistent with the expected regioselectivity based on electronic effects.

Applications in Advanced Materials Science and Engineering

Fluorene-Based Organic Optoelectronic Materials

The fluorene (B118485) moiety is highly regarded in the field of organic optoelectronics due to its high photoluminescence quantum yield, excellent thermal stability, and good charge transport properties. The unique electronic structure of the fluorene ring system allows for the generation of materials that emit light efficiently across the visible spectrum, making them ideal candidates for a range of optoelectronic devices.

In the realm of Organic Light-Emitting Diodes (OLEDs), fluorene derivatives are cornerstone materials, particularly for blue light emission which is crucial for full-color displays and white lighting. jfe-chem.com The compound 1-(7-Bromo-9h-fluoren-2-yl)ethanone serves as a critical intermediate in the synthesis of the complex molecules that constitute the emissive layers of OLEDs. innospk.com The bromine atom on the fluorene core provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of various aromatic and heteroaromatic groups. This chemical versatility enables the fine-tuning of the emission color, quantum efficiency, and charge-carrier mobility of the resulting luminescent material. innospk.com

Furthermore, the acetyl group can be chemically modified to introduce other functional moieties or to extend the conjugation of the molecule, further influencing its photophysical properties. Research into 9-borafluorene derivatives, which are structurally related to fluorene, has shown that functionalization can lead to materials with strong emissions and high thermal stability, suitable for use as light-emitting materials in OLEDs. nih.gov Devices fabricated with such materials have demonstrated strong electroluminescence and high luminance intensity, highlighting the potential of tailored fluorene-based emitters. nih.gov

PropertySignificance in OLEDs
High Photoluminescence Quantum Yield Leads to high efficiency of light emission.
Excellent Thermal Stability Ensures long operational lifetime of the device.
Good Charge Transport Properties Facilitates efficient injection and transport of charge carriers.
Tunable Emission Color Allows for the creation of full-color displays.

Fluorene-based compounds have emerged as promising hole-transporting materials (HTMs) in photovoltaic devices, particularly in perovskite solar cells (PSCs). An efficient HTM must possess a suitable highest occupied molecular orbital (HOMO) energy level for effective hole extraction from the perovskite layer, as well as high hole mobility and good film-forming properties. mdpi.comacs.org

The structural versatility of fluorene allows for the design of HTMs that can surpass the performance of the commonly used spiro-OMeTAD. researchgate.net For instance, spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs have demonstrated high power conversion efficiencies and enhanced stability in PSCs. acs.orgresearchgate.net The this compound molecule can be envisioned as a precursor for such advanced HTMs. The bromo- and acetyl- groups can be utilized to synthesize more complex, asymmetric fluorene derivatives with optimized electronic and physical properties for hole transport. sci-hub.se Molecular engineering of these materials plays a crucial role in enhancing the performance and stability of PSCs while also potentially reducing fabrication costs. rsc.org

HTM ParameterDesired Characteristic for PSCs
HOMO Energy Level Aligned with the valence band of the perovskite for efficient hole extraction. acs.org
Hole Mobility High mobility for rapid transport of holes to the electrode. researchgate.net
Thermal Stability Resistance to degradation at elevated operational temperatures. sci-hub.se
Film-Forming Properties Formation of uniform and defect-free layers. mdpi.com

Polymeric and Dendrimeric Fluorene Architectures for Functional Materials

The reactivity of the functional groups on this compound makes it an ideal monomer for the synthesis of fluorene-based polymers and dendrimers. researchgate.net These macromolecules have found applications in various fields, including chemical sensing, bioimaging, and organic electronics. researchgate.netacs.org

"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been utilized to synthesize novel fluorene-based functional polymers. rsc.org This method allows for the creation of high molecular weight polymers with well-defined structures under mild reaction conditions. The bromo and acetyl groups of this compound can be converted into azide or alkyne functionalities, respectively, paving the way for its use in click polymerization.

Dendrimers, which are highly branched, tree-like molecules, can also be constructed from fluorene-based building blocks. google.com These dendritic structures offer a high density of functional groups at their periphery and have been explored for applications such as light-harvesting and as hosts for guest molecules. The synthesis of fluorene-containing hexabenzocoronenes has led to dendritic materials that are promising for use in bulk heterojunction solar cells. acs.org

Exploration in Novel Electronic Devices and Semiconductors

The inherent semiconducting nature of the fluorene core makes its derivatives attractive for use in a variety of electronic devices beyond OLEDs and solar cells. cymitquimica.com Fluorene-based materials have been successfully employed as the active layer in organic field-effect transistors (OFETs). researchgate.net

The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The ability to functionalize the fluorene unit at the 2, 7, and 9 positions allows for the tuning of its electronic properties, such as the HOMO and LUMO energy levels, and its solid-state morphology. sci-hub.seresearchgate.net Consequently, this compound can serve as a starting material for the synthesis of novel fluorene-based semiconductors with tailored properties for specific electronic applications.

Tunable Electrical Conductivity in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that have shown promise in areas such as gas storage, catalysis, and electronics. nih.govmdpi.com The incorporation of fluorene units into the backbone of COFs can lead to materials with high thermal stability and large surface areas. acs.org

A fluorene-based COF, designated FL-COF-1, has been synthesized and shown to have a high Brunauer-Emmett-Teller (BET) surface area of over 1300 m²/g. acs.org The porous nature of these frameworks allows for doping with guest molecules, such as iodine, which can significantly enhance their electrical conductivity. acs.org The functional groups on this compound provide handles for its incorporation into COF structures through covalent bond formation, potentially leading to new porous materials with tunable electronic properties. rsc.org The introduction of fluorine into COFs has also been shown to enhance their crystallinity, porosity, and stability. nih.govresearchgate.net

Applications in Resistive Memory Devices

Resistive memory devices, which are based on a change in the electrical resistance of a material, are a promising technology for next-generation data storage. Organic materials, including fluorene derivatives, are being explored for these applications due to their potential for low-cost fabrication and flexibility. researchgate.net

Conjugated fluorene-based block copolymers have been used to fabricate polymer resistive switching memory devices. nih.gov These devices can exhibit different memory behaviors, such as volatile static random access memory (SRAM) or non-volatile write-once-read-many-times (WORM) memory, depending on the composition of the material. nih.gov Additionally, fluorenone-based molecules, which can be synthesized from fluorene precursors, have been investigated for their tunable memory behavior by adjusting the end groups of the molecule. researchgate.net The versatility of this compound allows for its potential use as a precursor in the synthesis of both polymeric and small molecule-based materials for resistive memory applications.

Mechanistic Studies in Chemical Biology and Advanced Organic Synthesis

Exploration of Biological Activities and Underlying Mechanisms of Fluorene (B118485) Derivatives

The fluorene scaffold is a key structural motif in a multitude of compounds exhibiting significant pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties. entrepreneur-cn.commdpi.com These activities stem from the unique, planar, and electron-rich nature of the tricyclic fluorene system, which allows for diverse functionalization and interaction with various biological targets.

Anti-tumor Research Mechanisms and Cellular Interactions

Fluorene derivatives have emerged as a promising class of anti-cancer agents, with research elucidating several mechanisms of action. acs.org A prominent mechanism involves the inhibition of critical enzymes required for cancer cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition : Several fluorene-based compounds have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids. nih.gov By blocking the DHFR active site, these derivatives disrupt DNA replication and cell growth, leading to cancer cell death. nih.gov Molecular docking studies suggest that the fluorene structure can effectively interact with both hydrophilic and hydrophobic regions of the DHFR active site. nih.govnih.gov For example, a series of 2,7-dichloro-9H-fluorene-based compounds showed significant cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, which was attributed to DHFR inhibition. nih.govresearchgate.net

DNA Topoisomerase Inhibition : Some fluorene derivatives have been investigated for their ability to interact with DNA topoisomerases. For instance, molecular docking studies have explored the interaction of certain fluorene analogues with DNA topoisomerase I, suggesting a potential mechanism for their anti-cancer effects. nih.gov

Cytotoxicity and Apoptosis Induction : Various fluorene derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MDA-MB-231) cancers. nih.govresearchgate.net The cytotoxic effects are often dose-dependent, with longer N-alkyl chain lengths on certain fluorene-based silver complexes correlating with lower IC50 values and increased cytotoxic potential. researchgate.net Some fluorene-heterocyclic sulfonamide conjugates have shown cytotoxicity comparable or superior to the standard drug doxorubicin. researchgate.net The underlying mechanism often involves the induction of apoptosis, as evidenced by studies on fluorene-based maleimides in human acute leukemia cell lines. acs.org

Table 1: Cytotoxic Activity of Selected Fluorene Derivatives

Compound Class Cancer Cell Line IC50 Value Reference
2,7-dichloro-4-(2-substituted-amino acetyl)fluorene A-549 (Lung), MCF-7 (Breast) Significant activity compared to 5-FU nih.gov
2,7-dichloro-9H-fluorene-based azetidinones A-549 (Lung), MDA-MB-231 (Breast) Remarkable activity compared to Taxol nih.gov
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis (N,N-bis(pyridine-2-ylmethyl)methanamine) HeLa (Cervical) 28.58 µg/mL (37.76 µM) researchgate.net
Fluorene-heterocyclic sulfonamide conjugate (8g) HCT-116 (Colon) 5.6 µM researchgate.net

Anti-inflammatory Mechanistic Investigations

The anti-inflammatory potential of fluorene derivatives is an area of active research. entrepreneur-cn.com Chronic inflammation is linked to various diseases, including cancer, making compounds with dual anti-inflammatory and anti-cancer properties particularly valuable. nih.gov

The primary mechanism for the anti-inflammatory action of these compounds involves the inhibition of key enzymes and mediators in the inflammatory cascade. Studies on fluorinated benzofuran (B130515) derivatives, which share structural similarities with functionalized fluorenes, have shown that these molecules can suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.gov This suppression is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov Consequently, the production and secretion of inflammatory mediators such as interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and nitric oxide are significantly reduced. nih.gov The structure-activity relationship suggests that the presence of halogen atoms like fluorine and bromine can enhance these biological effects. nih.gov

Antimicrobial Activity Mechanisms

Fluorene derivatives have demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

DHFR Inhibition : Similar to their anti-tumor mechanism, the inhibition of bacterial dihydrofolate reductase (DHFR) is a key strategy for the antimicrobial action of fluorene compounds. nih.govnih.gov Since DHFR is also vital for bacterial growth, selective inhibitors can serve as effective antibacterial agents. researchgate.net

Membrane Disruption : Some O-aryl-carbamoyl-oxymino-fluorene derivatives have been shown to exert their antimicrobial effect by disrupting the bacterial cell membrane. nih.gov Flow cytometry studies have indicated that these compounds can cause membrane depolarization, which facilitates the entry of the agent into the bacterium and disrupts essential cellular functions. nih.gov

Inhibition of Biofilm Formation : A significant challenge in treating microbial infections is the formation of biofilms, which are resistant to conventional antibiotics. Certain fluorene derivatives have shown promising activity in inhibiting the formation of biofilms by various bacterial and fungal strains. nih.gov For example, O-aryl-carbamoyl-oxymino-fluorene compounds were found to inhibit the adherence and development of biofilms, with minimum biofilm inhibitory concentrations (MBIC) ranging from 0.009 to 1.25 mg/mL. nih.gov

The antimicrobial efficacy can be influenced by the substituents on the fluorene core. For instance, the presence of chlorine has been shown to favor activity against Staphylococcus aureus, while a methyl group can enhance activity against Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Selected Fluorene Derivatives

Compound Class Mechanism Target Microorganisms Reference
2,7-dichloro-4-(2-substituted-amino acetyl)fluorene DHFR Inhibition B. subtilis, E. coli, A. fumigatus, C. albicans nih.gov
O-aryl-carbamoyl-oxymino-fluorene Membrane Depolarization, Anti-biofilm S. aureus, E. faecalis, C. albicans nih.gov
2,7-dichloro-9H-fluorene-based thiazolidinones Not specified S. aureus nih.gov
Fluorenyl-hydrazonothiazole derivatives Not specified Multidrug-resistant S. aureus and E. faecalis mdpi.com

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase) and Mechanistic Considerations

Beyond DHFR, fluorene derivatives have been identified as inhibitors of other crucial enzymes.

Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases are a family of enzymes involved in various physiological and pathological processes. Certain isoforms, like CA IX and CA XII, are associated with tumors and are considered therapeutic targets. While specific fluorene derivatives as CA inhibitors are less common than sulfonamides, the principles of inhibitor design can be applied. Mechanistic studies on CA inhibitors often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, noncompetitive, or mixed). nih.govnih.gov For instance, kinetic studies of coumarins inhibiting CA IX revealed a mixed inhibition mode. nih.gov Molecular docking and dynamics simulations are used to understand the binding interactions within the enzyme's active site, highlighting the importance of hydrophobic interactions and hydrogen bonding for stabilizing the enzyme-inhibitor complex. nih.govnih.gov

α-Glucosidase Inhibition : Natural fluorene derivatives isolated from plants have shown potent α-glucosidase inhibitory activity. nih.gov This enzyme is a target for managing type 2 diabetes. An enzyme kinetic study of dendrogibsol, a fluorene derivative from Dendrobium gibsonii, revealed it to be a noncompetitive inhibitor of α-glucosidase. nih.gov

Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition : Novel fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme implicated in diabetes. nih.gov Structure-based drug design has led to compounds that occupy an allosteric binding site on the enzyme, significantly boosting inhibitory activity. nih.gov

Modulation of Pharmacological Properties via Fluorine Incorporation (Mechanistic Aspects)

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorination can profoundly impact a molecule's metabolic stability, membrane permeability, bioavailability, and binding affinity. nih.govnih.gov

Enhanced Potency and Stability : In many cases, adding fluorine can increase the potency and metabolic stability of a compound. nih.gov For example, fluorinated taxoids have shown significantly increased potency against drug-resistant cancer cell lines. nih.gov The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with biological targets. nih.gov

Improved Pharmacokinetics : Fluorination can improve a drug's pharmacokinetic profile. mdpi.com The introduction of fluorine can block sites of metabolic attack, leading to a longer half-life, and can increase lipophilicity, which may enhance membrane permeability and absorption. nih.govnih.gov

Conformational Control : Fluorine atoms can influence the conformation of a molecule, which can be exploited to enhance its biological properties. These conformational effects have been used to improve the activity of various pharmaceutical agents. researchgate.net In the context of enzyme inhibitors, the placement of fluorine can be fine-tuned to either enhance or disrupt binding to the target, allowing for precise modulation of efficacy and selectivity. researchgate.net

Role as a Versatile Reagent and Intermediate in Complex Organic Molecule Synthesis

The fluorene skeleton, and specifically derivatives like 1-(7-Bromo-9h-fluoren-2-yl)ethanone, are valuable intermediates in organic synthesis. nih.gov The reactivity of the fluorene core, particularly at the C2, C7, and C9 positions, allows for the construction of a wide array of complex molecules. researchgate.net

Fluorene-based aromatic ketones are key building blocks for the synthesis of pharmaceuticals, fine chemicals, and advanced materials. nih.gov For example, 2,7-disubstituted fluorenes are precursors to well-known drugs like the antimalarial agent Lumefantrine. nih.gov The bromo- and acetyl-functional groups on this compound serve as versatile handles for further chemical transformations. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of diverse aryl or alkynyl groups. mdpi.comossila.com The ketone functionality can be transformed into other groups, such as alcohols or hydrazones, to build more complex derivatives. mdpi.comnih.gov

Furthermore, the unique photophysical properties of the fluorene ring system make its derivatives highly sought after for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. entrepreneur-cn.commdpi.comogc.co.jp The synthesis of these materials often relies on fluorene-based intermediates that can be readily polymerized or functionalized to tune their electronic and optical properties. ossila.com For instance, 2-Bromo-9-fluorenone (B123733) is used as an intermediate in the synthesis of liquid crystal materials. chemicalbook.com The C9 position is often substituted to ensure the stability and processability of these materials. researchgate.netresearchgate.net

Intermediate in Pharmaceutical Development Research

This compound serves as a key intermediate in the synthesis of various organic compounds, with its derivatives being investigated for their potential biological activities. The fluorene core is present in a number of approved drugs, highlighting the therapeutic potential of this class of compounds. Preliminary research suggests that derivatives of this compound may exhibit anti-tumor, anti-inflammatory, and antimicrobial properties. smolecule.com

The presence of the bromine atom at the 7-position and the acetyl group at the 2-position allows for a range of chemical transformations. These reactive handles enable the introduction of diverse functional groups, leading to the generation of libraries of novel compounds for biological screening. For instance, the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the acetyl group can undergo various reactions such as condensation or oxidation.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its role as a foundational scaffold for creating molecules with potential therapeutic value is recognized within the research community. The exploration of its derivatives remains an active area of interest in the quest for new and effective pharmaceutical agents.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

Therapeutic AreaPotential Mechanism of Action
OncologyCytotoxicity against various cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
Infectious DiseasesAntimicrobial activity against various pathogens

Building Block for Agrochemical Research and Development

In the field of agrochemical research, the development of new and effective pesticides and herbicides is crucial for crop protection. Heterocyclic and aromatic compounds often form the basis of new agrochemical discoveries. While the direct application of this compound in commercial agrochemicals is not widely reported, its structural features suggest its potential as a building block for the synthesis of novel active ingredients.

The fluorene scaffold can be modified to create compounds with specific biological activities relevant to agriculture. The introduction of various substituents through the reactive sites of this compound could lead to the discovery of new molecules with herbicidal, insecticidal, or fungicidal properties. The synthetic versatility of this compound makes it a candidate for inclusion in screening programs aimed at identifying new agrochemical leads. However, detailed research findings on its specific use in this sector are limited in the public domain.

Table 2: Potential Agrochemical Applications of this compound Derivatives

Agrochemical ClassPotential Target
HerbicidesPlant-specific enzymes or metabolic pathways
InsecticidesInsect nervous system or growth regulators
FungicidesFungal cell wall or membrane integrity

Interaction Studies with Biological Targets for Mechanistic Elucidation

To understand the potential therapeutic or agrochemical effects of compounds derived from this compound, it is essential to study their interactions with biological targets. Such studies are crucial for elucidating the mechanism of action and for optimizing the lead compounds.

Interaction studies for fluorene derivatives often involve assessing their binding affinity to specific enzymes or receptors. For example, some fluorene compounds have been investigated as kinase inhibitors, which are a critical class of targets in cancer therapy. ed.ac.uknih.govarabjchem.org The planar structure of the fluorene ring can facilitate intercalation with DNA, a mechanism that is relevant for certain anticancer drugs.

While specific interaction data for this compound with biological macromolecules is not extensively detailed in the available literature, it is hypothesized that its derivatives could be designed to target a range of biological molecules. The acetyl and bromo-substituents provide opportunities for creating derivatives that can form specific interactions, such as hydrogen bonds or halogen bonds, with the active sites of proteins. Cytotoxicity assays against various cell lines would be a primary step in evaluating the biological activity of any new derivative. smolecule.com

Table 3: Potential Biological Targets for Derivatives of this compound

Biological TargetTherapeutic/Agrochemical Relevance
Protein KinasesCancer, Inflammatory Disorders
DNACancer
Microbial EnzymesInfectious Diseases
Plant-specific ProteinsHerbicidal Action

Future Research Trajectories and Interdisciplinary Outlook

Emerging Synthetic Methodologies for Regioselective Functionalization of Fluorene (B118485) Derivatives

The synthesis of precisely substituted fluorene derivatives is crucial for tailoring their properties. The bromine atom at the 7-position and the acetyl group at the 2-position of 1-(7-Bromo-9H-fluoren-2-yl)ethanone serve as versatile handles for further chemical modifications.

Recent advancements in synthetic organic chemistry offer exciting possibilities for the regioselective functionalization of such compounds. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for introducing a wide variety of substituents at the bromine-bearing carbon. These reactions could be employed to synthesize novel derivatives of this compound with extended π-conjugation, which is desirable for applications in organic electronics. nih.gov Furthermore, the development of denitrogenative palladium-catalyzed cascades presents a modular and regioselective route to polysubstituted fluorenes, which could be adapted for the synthesis of complex derivatives starting from precursors of this compound. semanticscholar.org

Another promising avenue is the use of directed metalation strategies. For example, the functionalization of 7-bromofluorene-2-carbaldehydes has been achieved with high regioselectivity using TMPMgCl·LiCl, allowing for the introduction of various electrophiles. researchgate.netnih.gov A similar approach could potentially be applied to this compound, targeting the positions ortho to the existing functional groups.

The following table summarizes some emerging synthetic methodologies applicable to the functionalization of fluorene derivatives:

MethodologyDescriptionPotential Application to this compound
Palladium-Catalyzed Cross-CouplingReactions like Suzuki, Stille, and Heck couplings enable the formation of carbon-carbon and carbon-heteroatom bonds.Introduction of aryl, vinyl, or other functional groups at the 7-position by targeting the C-Br bond.
Directed ortho-Metalation (DoM)A functional group directs the deprotonation of an adjacent aromatic position, which can then react with an electrophile.Functionalization of the positions adjacent to the acetyl or bromo group.
Denitrogenative Palladium-Catalyzed CascadeA modular approach for the synthesis of polysubstituted fluorenes.Synthesis of complex derivatives from precursors of the target molecule.

Advanced Functionalization Strategies and Their Impact on Electronic and Reactive Properties

The electronic and reactive properties of this compound are intrinsically linked to its molecular structure. The electron-withdrawing nature of the bromine atom and the acetyl group can significantly influence the electron density distribution within the fluorene core.

Advanced functionalization strategies can be employed to further modulate these properties. For example, the introduction of electron-donating groups at the 7-position, replacing the bromine atom, would create a "push-pull" system within the molecule. Such donor-acceptor architectures are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can be beneficial for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov The nature of the substituents has a profound influence on the π-conjugation of fluorene derivatives. mdpi.com

The reactivity of the acetyl group also offers a gateway to a variety of derivatives. It can undergo reactions such as aldol (B89426) condensation, Wittig reactions, and reductions to introduce new functional groups and extend the molecular framework. These modifications would not only alter the electronic properties but also influence the solubility, thermal stability, and solid-state packing of the resulting materials, all of which are critical for device performance. researchgate.net

The table below outlines potential functionalization strategies and their expected impact:

Functionalization StrategyTarget SiteExpected Impact on Properties
Introduction of Electron-Donating Groups7-position (replacing Bromine)Creation of a push-pull system, potential for intramolecular charge transfer, and tunable emission properties.
Modification of the Acetyl Group2-positionAltered electronic properties, solubility, and potential for creating larger conjugated systems.
PolymerizationThrough functional groups at 2 and 7-positionsFormation of conjugated polymers with applications in organic electronics.

Integration into Hybrid Organic-Inorganic Materials Systems for Enhanced Performance

The unique properties of fluorene derivatives can be further enhanced by integrating them into hybrid organic-inorganic materials. These materials combine the processability and functionality of organic components with the stability and electronic properties of inorganic materials.

One promising area is the development of fluorene-based ligands for metal-organic frameworks (MOFs). The functional groups on this compound could be modified to act as coordinating sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.

Another avenue is the use of fluorene derivatives as surface modifiers for inorganic nanoparticles, such as quantum dots or metal oxides. The fluorene moiety can influence the electronic coupling between the nanoparticles and a surrounding matrix, which is crucial for applications in photovoltaics and light-emitting devices. Furthermore, fluorene-containing compounds can be incorporated into sol-gel glasses to create solid-state materials with tailored optical properties.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

While the primary applications of many fluorene derivatives are in materials science, their interactions with biological systems are also an area of growing interest. The lipophilic nature of the fluorene core allows for potential interactions with cell membranes and proteins.

Future research could explore the biological activity of this compound and its derivatives. For example, the introduction of specific functional groups could lead to compounds with affinity for particular biological targets. Fluorene derivatives have been investigated for their potential as fluorescent probes for bioimaging, and as scaffolds for the development of therapeutic agents. mdpi.comresearchgate.net Understanding the structure-activity relationships of these compounds is crucial for designing molecules with specific biological functions. Mechanistic studies, such as those investigating the formation of dibenzofuran from fluorene, can provide insights into the metabolic pathways of these compounds. mdpi.com

Computational Design and Prediction of Novel Fluorene-Based Compounds with Tailored Academic Applications

Computational chemistry has become an indispensable tool for the design and prediction of the properties of new molecules, saving significant time and resources in the laboratory. fau.eu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure, vibrational properties, and optical spectra of fluorene derivatives. worldscientific.comresearchgate.net

For this compound, computational studies could be employed to:

Predict its electronic properties: Calculate the HOMO and LUMO energy levels to estimate its electron-donating or -accepting character.

Simulate its absorption and emission spectra: Predict its photophysical properties and guide the design of derivatives with specific optical characteristics.

Investigate its reactivity: Model reaction pathways for its functionalization to identify the most promising synthetic routes.

Design novel compounds: Systematically modify the structure of this compound in silico to screen for candidates with desired properties for specific applications.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this and other novel fluorene-based compounds. The development of user-friendly software for these calculations will further accelerate research in this area. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(7-Bromo-9H-fluoren-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of the parent ethanone derivative. A typical approach involves reacting 1-(9H-fluoren-2-yl)ethanone with bromine (Br₂) in anhydrous dichloromethane (DCM) under controlled temperatures (25–30°C). Stoichiometric ratios (e.g., 1:1.1 ketone-to-bromine) and reaction duration (2–4 hours) critically affect yield, with excess bromine leading to over-bromination. Purification via column chromatography using hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR : In 1^1H NMR, the methyl ketone group (COCH₃) appears as a singlet at ~2.6 ppm. The aromatic protons on the fluorene ring show splitting patterns dependent on bromine’s para/meta positions. 13^{13}C NMR reveals the carbonyl carbon at ~200 ppm and C-Br coupling (~105 ppm) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for confirming molecular geometry. Validate structures using R-factor analysis (<0.05) and residual electron density maps .

Q. What are the stability considerations for storing this compound, and which solvents are optimal for dissolution in experimental settings?

  • Methodological Answer : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. For solubility, use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Avoid aqueous solutions due to potential hydrolysis of the ketone group. Purity (>95%) should be verified via HPLC prior to use .

Advanced Research Questions

Q. How does the bromine substitution at the 7-position of the fluorene ring influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases the electrophilicity of the fluorene ring, enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare Hammett substituent constants (σₚ ≈ 0.23 for Br) to predict regioselectivity. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to guide catalyst selection .

Q. What computational methods are suitable for modeling the molecular interactions of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., kinase domains). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charges using RESP fitting.
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Analyze RMSD and hydrogen-bond persistence .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar brominated ethanones?

  • Methodological Answer : Perform meta-analyses of bioassay data, stratifying by substituent positions (e.g., 7-Bromo vs. 4-Bromo analogs). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency variations. Validate hypotheses via synthetic controls (e.g., halogen-swapped derivatives) and in vitro assays (e.g., enzyme inhibition in HEK293 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.